N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O3S/c18-10-5-6-11(19)14-13(10)21-17(26-14)20-12(23)7-22-15(24)8-3-1-2-4-9(8)16(22)25/h1-6H,7H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXGTUCEHARDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazol/Thiazol Cores
The target compound’s 4,7-dichlorobenzo[d]thiazol group distinguishes it from simpler thiazolyl derivatives. For example:
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of a dichlorobenzothiazol.
- N-(Thiazol-2-yl)acetamide (): A minimalist analog lacking substituents on the thiazol ring. Its simpler structure likely results in lower binding affinity compared to halogenated derivatives .
Acetamide Linker and Terminal Moieties
The 1,3-dioxoisoindolin group in the target compound contrasts with phenyl, diphenyl, or sulfamoyl groups in related structures:
- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): The diphenyl group introduces steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the dioxoisoindolin moiety .
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (): The sulfamoyl group confers hydrogen-bonding capacity, whereas the dioxoisoindolin’s carbonyls offer both hydrogen-bond acceptors and a rigid, planar structure .
Spectral and Physical Properties
Key spectral data for analogous compounds provide insights into the target’s expected characteristics:
The target’s dual C=O stretches (from acetamide and dioxoisoindolin) would likely appear as strong bands near 1680–1700 cm⁻¹ in IR, similar to and . $^1$H-NMR would show distinct aromatic signals for the dichlorobenzothiazol (δ ~7.5–8.5) and isoindolin (δ ~7.1–7.3) groups.
Q & A
Q. What are the standard synthetic protocols for this compound, and what key reaction parameters influence yield?
The synthesis involves a multi-step pathway starting with the benzothiazole core. Key steps include:
- Acylation : Use of acid chlorides or anhydrides under controlled temperatures (40–80°C) to couple the dioxoisoindolin moiety to the benzothiazole scaffold .
- Reagents : Triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity checks . Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temperatures (avoid decomposition) |
| Reaction Time | 8–24 hours | Longer durations improve conversion but risk side reactions |
| Stoichiometry | 1:1.2 (amine:acylating agent) | Excess acylating agent drives reaction completion |
Yield optimization requires balancing these factors, with catalyst screening (e.g., DMAP) further enhancing efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization?
A combination of methods is essential:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons from the dichlorobenzothiazole group. The dioxoisoindolin moiety shows characteristic singlet peaks near δ 4.5–5.5 ppm .
- 13C NMR : Carbonyl signals (~170 ppm) validate the acetamide linkage .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (C-Cl) confirm functional groups .
- Mass Spectrometry : ESI+ mode detects the molecular ion [M+H]⁺, with isotopic patterns matching chlorine substituents .
Data interpretation should cross-validate between techniques to resolve ambiguities, such as distinguishing rotamers via variable-temperature NMR .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens should assess:
- Enzyme Inhibition : Kinase/protease inhibition at 10–100 µM concentrations (e.g., fluorescence-based assays) .
- Antifungal Activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against C. albicans and A. niger .
- Cytotoxicity : MTT assays on HEK293 cells to establish IC50 values (≥80% viability at 50 µM suggests low toxicity) .
| Assay Type | Protocol Highlights | Controls |
|---|---|---|
| Enzyme Inhibition | ATP depletion measured via luminescence | Staurosporine (positive) |
| Antifungal | 48-hour incubation, OD600 measurement | Fluconazole |
Triplicate runs and ANOVA (p < 0.05) ensure statistical reliability .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data regarding molecular conformation be resolved?
Discrepancies between solid-state (XRD) and solution-phase (NMR) data often arise from polymorphism or dynamic effects. Strategies include:
- Single-Crystal XRD : Use SHELXL for refinement to determine bond lengths/angles .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) to probe conformational flexibility .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., melting points or decomposition events) . For example, observed solution-phase conformational shifts in nitro derivatives, resolved via molecular docking .
Q. What computational strategies predict target interactions and binding stability?
A multi-tiered approach is recommended:
- Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., kinases, PDB: 3POZ) . Highlight halogen bonding from Cl substituents.
- MD Simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2 Å indicates robustness) .
- QM/MM Optimization : Gaussian09 to refine electronic interactions (e.g., charge transfer between acetamide and active sites) . Validate predictions with experimental IC50 values (R² > 0.7 suggests predictive accuracy) .
Q. How can SAR studies guide bioactivity optimization?
Systematic structural modifications and assays reveal key trends:
- Benzothiazole Modifications :
-
Replace Cl with electron-donating groups (e.g., -OCH3) to enhance solubility and target affinity .
-
Fluorination (e.g., 4,6-difluoro analogs) improves metabolic stability .
- Dioxoisoindolin Modifications : Introduce methyl groups to reduce steric hindrance .
Substituent Bioactivity Trend (IC50) Solubility (LogP) 4,7-Cl 12 µM (baseline) 3.2 4,6-F 8 µM 2.9 4-OCH3 15 µM 2.5 demonstrated that nitro groups reduce antifungal activity due to electron-withdrawing effects, guiding prioritization of electron-rich substituents .
Q. What methodologies analyze degradation products under physiological conditions?
To predict stability and metabolite profiles:
- Forced Degradation : Incubate in simulated gastric fluid (pH 2) and PBS (pH 7.4) at 37°C for 48 hours .
- Analytical Tools :
-
UPLC-MS/MS : Identify degradants via fragmentation patterns .
-
HRMS/NMR : Confirm structures of major products (e.g., hydrolyzed acetamide) .
Condition Major Degradant Half-Life (h) pH 2, 37°C Hydrolyzed benzothiazole 12 Light Exposure Oxidized isoindolin 24 Compare with accelerated stability studies (40°C/75% RH) to align with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
